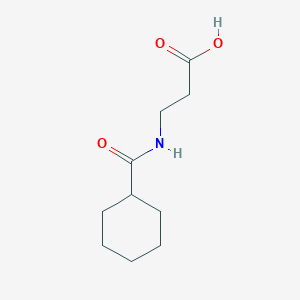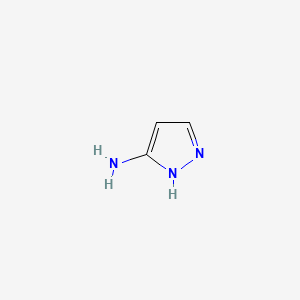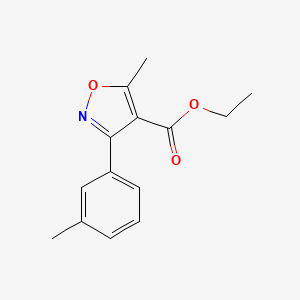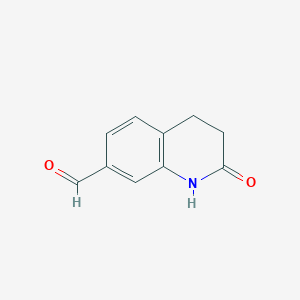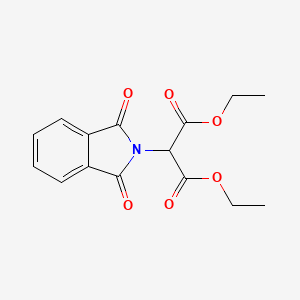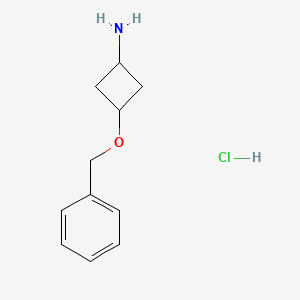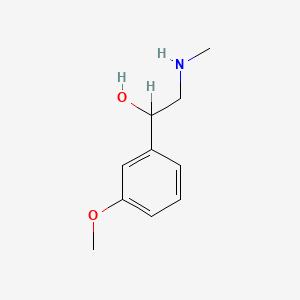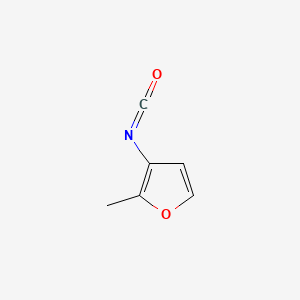
甲基丙烯酸2-羟丙酯
描述
2-Hydroxypropyl Methacrylate (2-HPMA) is an ester of Methacrylic acid and is used as a raw material component in the synthesis of polymers . It is a functional hydrophobic hydroxy monomer consisting of a methacrylate group with a characteristic high reactivity and a cyclic hydrophobic group . It forms a homopolymer and copolymer . It is functionally related to a propane-1,2-diol and a methacrylic acid .
Synthesis Analysis
The synthesis of 2-HPMA involves reacting isophorone diisocyanate (IPDI) with poly(propylene glycol) (PPG) and 2-hydroxypropyl methacrylate (HPMA) using isobornyl methacrylate (IBOMA) as the reactive diluent and PI 1173 as the photoinitiator . The methacrylate groups were successfully introduced into the chains after the reaction .
Molecular Structure Analysis
The molecular formula of 2-HPMA is C7H12O3 . It is an enoate ester that is the 1-methacryloyl derivative of propane-1,2-diol . The molecular weight is 144.17 g/mol .
Chemical Reactions Analysis
2-HPMA has been copolymerized with ethyl methacrylate (EMA), n-butyl methacrylate (BMA), and 2-ethylhexyl methacrylate (EHMA) in bulk at 60 °C using benzoyl peroxide as initiator .
Physical and Chemical Properties Analysis
The flash point of 2-HPMA is 101 °C / 213.8 °F . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
科学研究应用
用于控制药物释放的热敏水凝胶
HPMA 已被整合到热敏水凝胶中,用于控制药物释放。Ilić-Stojanović 等人 (2012) 的一项研究合成了基于 N-异丙基丙烯酰胺 (NIPAM) 的水凝胶,其中 HPMA 为 20 mol%,使用乙二醇二甲基丙烯酸酯作为交联剂。这些水凝胶展示了对苯乙酸的控制释放潜力,表明它们在药物递送系统中的适用性 Ilić-Stojanović 等人,2012。
用于药物递送的生物相容性共聚物
HPMA 共聚物因其作为生物活性化合物载体的潜力而受到探索,特别是在癌症治疗大分子治疗剂的开发中。Kopeček 和 Kopec̆ková (2010) 概述了 HPMA 共聚物的发现和早期开发,重点介绍了它们在癌症治疗中的应用以及作为新生物材料的构建模块 Kopeček & Kopec̆ková,2010。
用于纳米粒子合成的光引发聚合
HPMA 的多功能性延伸到通过光引发聚合合成纳米粒子。Tan 等人 (2016) 展示了 HPMA 在光引发可逆加成-断裂链转移 (RAFT) 分散聚合中用于创建具有复杂形态(如球体、蠕虫和囊泡)的热响应性二嵌段共聚物纳米对象的用途 Tan 等人,2016。
聚合物降解研究
对聚 (HPMA) 的热降解行为的研究提供了对其在各种环境中的稳定性和适用性的见解。Demirelli 等人 (2002) 研究了聚 (HPMA) 的热降解,有助于更深入地了解其化学稳定性,这对其在生物医学工程中的应用至关重要 Demirelli 等人,2002。
水凝胶模量和韧性增强
HPMA 已被用于增强水凝胶的机械性能,使其适用于承重应用。Boazak 等人 (2019) 研究了交联剂对基于甲基丙烯酸2-羟乙酯 (HEMA) 的水凝胶的模量和韧性的影响,发现加入 HPMA 可以显着提高这些性能 Boazak 等人,2019。
作用机制
Target of Action
2-Hydroxypropyl methacrylate (HPMA) is primarily targeted towards the synthesis of polymers. It is used as a raw material component in the synthesis of polymers . It is also used in the preparation of solid and emulsion polymers, acrylic dispersions in combination with other (meth)acrylates .
Mode of Action
HPMA interacts with its targets through a process of polymerization. It forms a homopolymer and copolymer . HPMA is synthesized via reacting excessive isophorone diisocyanate (IPDI) with poly(propylene glycol) (PPG) and then end-capping with HPMA in isobornyl methacrylate (IBOMA) . The resulting prepolymer resins are irradiated by UV light to form cured materials .
Biochemical Pathways
The primary biochemical pathway involved in the action of HPMA is the polymerization process. This process involves the reaction of HPMA with other monomers to form polymers. The structures of the prepolymers are confirmed by 1H NMR, FT-IR, and GPC .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for HPMA are not readily available, it’s known that HPMA has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours .
Result of Action
The result of HPMA’s action is the formation of polymers with various properties. These polymers can be used in the production of acrylic polyols for automotive components, refurbishment coatings, and industrial coatings . HPMA is also used as a comonomer in styrene-based unsaturated polyesters, PMMA-based acrylic resins, and vinyl ester formulations .
Action Environment
The action of HPMA is influenced by environmental factors such as temperature and light. For instance, the polymerization process is typically carried out under UV light . Additionally, the storage of HPMA requires specific conditions to maintain its stability. It should be stored below +30°C and in a well-ventilated area .
安全和危害
未来方向
生化分析
Biochemical Properties
2-Hydroxypropyl methacrylate can copolymerize with other monomers to produce copolymers with a hydroxy group in the side chain This hydroxy group can interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression . The exact details of these interactions and their effects at the molecular level are still being investigated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxypropyl methacrylate can change over time. This compound is known to be stable, but it can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies, but these effects can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Hydroxypropyl methacrylate can vary with different dosages in animal models. Some studies have observed threshold effects, where the compound has no effect below a certain dosage but causes significant effects above this threshold. High doses of this compound can cause toxic or adverse effects . The specific effects can vary depending on the animal model and the specific experimental conditions.
Metabolic Pathways
2-Hydroxypropyl methacrylate is involved in various metabolic pathways. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in, and the nature of its interactions with enzymes and cofactors, are still being investigated.
Transport and Distribution
2-Hydroxypropyl methacrylate can be transported and distributed within cells and tissues. It can interact with transporters or binding proteins, potentially affecting its localization or accumulation . The specific mechanisms of transport and distribution of this compound are still being investigated.
Subcellular Localization
This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications
属性
IUPAC Name |
2-hydroxypropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSHLMUCYSAUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-79-1 | |
| Record name | Poly(2-hydroxypropyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1029629 | |
| Record name | 2-Hydroxypropyl 2-methylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white crystalline solid. (NTP, 1992), Liquid | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20938 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20938 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
25703-79-1, 923-26-2 | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20938 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Hydroxypropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypropyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(2-hydroxypropyl methacrylate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypropyl 2-methylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYPROPYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
430 to 433 °F (NTP, 1992) | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20938 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Hydroxypropyl methacrylate?
A1: 2-Hydroxypropyl methacrylate has the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol.
Q2: How is HPMA typically synthesized?
A2: One common synthesis route for 3-Tetrahydrofurfuryloxy-2-hydroxypropyl methacrylate involves reacting methacrylic acid with tetrahydrofurfuryl alcohol and epichlorhydrin. [] This monomer can then undergo homopolymerization or copolymerization with other monomers like (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate and N-vinyl pyrrolidone. []
Q3: What are some common applications of HPMA-based polymers?
A3: HPMA-based polymers find applications in various fields, including:
- Drug delivery: HPMA-based nanoparticles are investigated for targeted drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents. [, ]
- Pickering Emulsifiers: HPMA-based block copolymers, particularly those forming spheres, worms, or vesicles, demonstrate potential as efficient Pickering emulsifiers in oil-in-water emulsions. [, , ]
- Thermoresponsive Materials: HPMA-based polymers can exhibit thermoresponsive behavior, transitioning between soluble and insoluble states upon temperature changes. This property makes them valuable for applications in drug delivery, where controlled release can be triggered by temperature variations. [, , , ]
- Solid Dye Lasers: Copolymers of HPMA with methyl methacrylate (MMA) show promise as hosts for laser dyes due to their enhanced slope efficiency and photostability compared to PMMA alone. These copolymers offer improved laser performance and extended useful lifetimes. [, ]
- Adsorbents: TiO2 modified with HPMA and polystyrene has been explored as an adsorbent in solid-phase extraction to remove organophosphorus pesticides from water. [] Additionally, TiO2-PCHPMA nanocomposites have shown promise for selective adsorption and degradation of cationic dyes like methylene blue, while also facilitating the degradation of anionic dyes like methyl orange under UV irradiation. []
Q4: Can HPMA be copolymerized with other monomers?
A4: Yes, HPMA is frequently copolymerized with other monomers to achieve desired material properties. For instance, it can be copolymerized with styrene, acrylamide, methacrylamide, and various acrylate monomers. [, , , ]
Q5: How does the incorporation of HPMA affect the properties of copolymers?
A5: The incorporation of HPMA can significantly impact copolymer properties:
- Hydrophilicity: HPMA introduces hydrophilic hydroxyl groups, influencing the polymer's water solubility and interactions with aqueous environments. [, ]
- Thermal Properties: HPMA can alter the glass transition temperature (Tg) of copolymers, affecting their flexibility and processing characteristics. [, ]
- Biocompatibility: HPMA is generally considered biocompatible, making it suitable for biomedical applications. [, , ]
Q6: What polymerization techniques are commonly employed for HPMA?
A6: HPMA can be polymerized using various techniques, including:
- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This controlled radical polymerization method enables the synthesis of well-defined HPMA-based polymers and block copolymers with targeted molecular weights and narrow molecular weight distributions. [, , , , , ]
- Aqueous Dispersion Polymerization: HPMA can be polymerized in aqueous media using RAFT polymerization to create nanoparticles with various morphologies, such as spheres, worms, and vesicles. [, , , , , ]
- Emulsion Polymerization: HPMA can be polymerized in emulsion systems, often stabilized by surfactants or amphiphilic copolymers. [, ]
Q7: Can HPMA-based polymers self-assemble into nanoparticles?
A7: Yes, HPMA-based block copolymers can self-assemble into nanoparticles in solution, driven by the hydrophobic interactions between different blocks. [, , , , , ]
Q8: What factors influence the morphology of HPMA-based nanoparticles?
A8: Several factors dictate the morphology of HPMA-based nanoparticles:
- Block Copolymer Composition: The relative lengths of the hydrophilic and hydrophobic blocks in a block copolymer play a crucial role. [, , , , ]
- Polymerization Conditions: Factors like solvent, temperature, and concentration can impact the self-assembly process. [, , , , ]
- Presence of Additives: Additives like surfactants or salts can influence nanoparticle morphology by altering the solvation or interactions between polymer chains. []
Q9: How stable are HPMA-based polymers?
A9: The stability of HPMA-based polymers depends on factors like:
- Polymer Composition: Copolymerization with other monomers can enhance stability under specific conditions. []
- Crosslinking: Introducing crosslinks within the polymer network can improve stability and mechanical properties. []
- Environmental Conditions: Factors like pH, temperature, and exposure to light or oxidizing agents can influence degradation rates. [, ]
Q10: How are HPMA-based polymers typically characterized?
A10: Various techniques are employed for characterization, including:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide information about chemical structure and composition. [, , , ]
- Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) visualize the morphology and size of nanoparticles. [, , , ]
- Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine thermal transitions and degradation behavior. [, , ]
- Light Scattering: Dynamic Light Scattering (DLS) analyzes particle size and size distribution in solution. [, , , ]
Q11: What are some current research trends in HPMA-based materials?
A11: Current research focuses on:
- Developing stimuli-responsive HPMA-based materials that respond to changes in pH, temperature, or light for applications in drug delivery and biosensing. [, , , , ]
- Exploring new synthetic strategies to create HPMA-based polymers with tailored architectures and functionalities. [, , ]
- Investigating the biocompatibility and biodegradability of HPMA-based materials for biomedical applications like tissue engineering and drug delivery. [, , ]
Q12: What are the limitations of HPMA-based materials?
A12: Despite their advantages, HPMA-based materials possess some limitations:
- Limited Mechanical Strength: HPMA-based hydrogels can be mechanically weak, restricting their use in load-bearing applications. []
- Susceptibility to Degradation: Certain environmental factors can degrade HPMA-based polymers, limiting their long-term stability. [, ]
- Synthesis Challenges: Synthesizing complex HPMA-based architectures with precise control over composition and functionality can be challenging. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride](/img/structure/B3431597.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride](/img/structure/B3431598.png)
